molecular formula C4H7N5O B093921 6-Hydroxy-2,4,5-triaminopyrimidine CAS No. 1004-75-7

6-Hydroxy-2,4,5-triaminopyrimidine

Cat. No.: B093921
CAS No.: 1004-75-7
M. Wt: 141.13 g/mol
InChI Key: SYEYEGBZVSWYPK-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5-triaminopyrimidine is a chemical compound with the molecular formula C4H7N5O It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 2, 4, and 5, and a hydroxyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy-2,4,5-triaminopyrimidine can be synthesized through the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine using a palladium on carbon (Pd/C) catalyst. The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Another method involves the reaction of guanidine nitrate with sodium methoxide in methanol, followed by the addition of methyl cyanoacetate, and subsequent steps involving sulfuric acid and nitrogen trioxide gas to produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically follows the catalytic hydrogenation route due to its high yield and efficiency. The use of Pd/C catalyst and controlled reaction conditions ensures the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,4,5-triaminopyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can further modify the amino groups, leading to the formation of different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using Pd/C is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

6-Hydroxy-2,4,5-triaminopyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,4,5-Triamino-6-hydroxypyrimidine: Similar in structure but differs in the position of the hydroxyl group.

    2,4,6-Triaminopyrimidine: Lacks the hydroxyl group at position 6.

    4,5,6-Triaminopyrimidine: Differs in the position of amino groups.

Uniqueness: 6-Hydroxy-2,4,5-triaminopyrimidine is unique due to the specific arrangement of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYEGBZVSWYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39267-74-8 (unspecified sulfate)
Record name 6-Hydroxy-2,4,5-triaminopyrimidine
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DSSTOX Substance ID

DTXSID3061396
Record name 2,5,6-Triamino-4(1H)-pyrimidinone
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-75-7
Record name 4-Hydroxy-2,5,6-triaminopyrimidine
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Record name 6-Hydroxy-2,4,5-triaminopyrimidine
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Record name 1004-75-7
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-
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Record name 2,5,6-Triamino-4(1H)-pyrimidinone
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Record name 2,5,6-triaminopyrimidin-4-ol
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Record name 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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